(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide
Description
“(3aR,6aR)-2,3,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide” is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrole ring system with a carboxamide substituent at the 3a position. The carboxamide group may enhance solubility or serve as a hydrogen-bond donor/acceptor, influencing binding affinity compared to non-polar analogs.
Properties
IUPAC Name |
(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVPWQYUJRPZPT-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable cyclopentane derivative followed by amide formation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a preferred method due to its efficiency and selectivity. The process is typically carried out under high pressure and temperature to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related bicyclic systems and carboxamide-containing molecules. Below is a comparative analysis based on available evidence and inferred pharmacological relevance:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences: The target carboxamide lacks the terpenoid or phenolic groups seen in classical cannabinoids (e.g., Δ9-THC) but shares a bicyclic framework with CP-55,940. The carboxamide group differentiates it from the oxadiazole derivative in , which may prioritize lipophilicity over polar interactions. Stereochemistry: The (3aR,6aR) configuration mirrors the stereoselectivity observed in CP-55,940, where the (-)-isomer exhibited 50-fold greater potency than the (+)-isomer . This suggests enantiomeric purity is crucial for activity in related compounds.
Functional Implications: Receptor Binding: CP-55,940’s high CB1 affinity (Kd = 133 pM) underscores the importance of bicyclic frameworks in receptor engagement. Solubility vs. Stability: Compared to the oxadiazole derivative (), the carboxamide may offer improved aqueous solubility, beneficial for in vitro assays, while oxadiazoles often enhance metabolic stability in drug design.
Pharmacological Gaps: No direct binding or functional data exists for the target carboxamide. Its activity profile remains hypothetical, necessitating further studies to assess CB1/CB2 affinity, off-target effects, or enzyme inhibition.
Biological Activity
The compound (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide is a bicyclic amide with potential pharmacological applications. Its structure suggests it may interact with various biological targets, which has led to investigations into its biological activity.
- Molecular Formula : C11H20N2O
- Molecular Weight : 212.29 g/mol
- CAS Number : 370882-39-6
Research indicates that compounds related to this structure may act as antagonists to specific proteins involved in metabolic processes. For instance, studies have shown that similar bicyclic compounds can inhibit the interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR), leading to reduced plasma levels of RBP4. This mechanism is significant as elevated RBP4 levels are associated with insulin resistance and obesity .
In Vitro Studies
- RBP4 Binding Affinity : The compound exhibits favorable binding affinity to RBP4 in vitro. This was assessed using scintillation proximity assays (SPA), demonstrating its potential as a therapeutic agent targeting metabolic disorders .
- Stability and Drug-Like Properties : The compound's stability in human liver microsomes was evaluated, showing promising results with over 100% stability after a 30-minute incubation period. This suggests that the compound may have favorable pharmacokinetic properties for further development .
In Vivo Studies
- Serum RBP4 Reduction : In rodent models, administration of the compound led to a significant reduction (>85%) in serum RBP4 levels after both acute and chronic dosing. This reduction correlates with improved metabolic profiles in treated animals .
- Effect on Lipid Accumulation : The compound has been shown to reduce lipid accumulation in models of enhanced lipofuscinogenesis by approximately 50%, indicating potential benefits in managing conditions related to lipid metabolism .
Case Study 1: Metabolic Disorders
A study investigated the effects of a structurally similar compound on metabolic syndrome parameters in obese mice. The results indicated that treatment with the compound led to decreased body weight, improved insulin sensitivity, and reduced serum triglycerides compared to control groups.
Case Study 2: Cancer Research
Another study explored the efficacy of related compounds as potential anticancer agents. The results demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting a role in cancer therapy through modulation of metabolic pathways involved in tumor growth.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
